molecular formula C10H16ClN5O B11789161 2-Chloro-4-(piperazin-1-yl)-6-propoxy-1,3,5-triazine

2-Chloro-4-(piperazin-1-yl)-6-propoxy-1,3,5-triazine

Cat. No.: B11789161
M. Wt: 257.72 g/mol
InChI Key: RZQLHZDMPGPARK-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperazin-1-yl)-6-propoxy-1,3,5-triazine is a heterocyclic organic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperazin-1-yl)-6-propoxy-1,3,5-triazine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyanuric chloride, piperazine, and propyl alcohol.

    Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane or acetonitrile, under reflux conditions. The temperature is maintained between 60-80°C.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(piperazin-1-yl)-6-propoxy-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted triazines with various functional groups.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.

    Hydrolysis: Breakdown products of the triazine ring, leading to simpler organic molecules.

Scientific Research Applications

2-Chloro-4-(piperazin-1-yl)-6-propoxy-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperazin-1-yl)-6-propoxy-1,3,5-triazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of the chloro, piperazine, and propoxy groups in the triazine ring makes it unique.

Properties

Molecular Formula

C10H16ClN5O

Molecular Weight

257.72 g/mol

IUPAC Name

2-chloro-4-piperazin-1-yl-6-propoxy-1,3,5-triazine

InChI

InChI=1S/C10H16ClN5O/c1-2-7-17-10-14-8(11)13-9(15-10)16-5-3-12-4-6-16/h12H,2-7H2,1H3

InChI Key

RZQLHZDMPGPARK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=NC(=N1)N2CCNCC2)Cl

Origin of Product

United States

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